9-Deoxyelatol

Description

9-Deoxyelatol is a sesquiterpene derived from marine red macroalgae of the genus Laurencia, notably Laurencia mariannensis and Laurencia rigida. It is characterized by a chamigrane-type skeleton with a unique halogen-free, oxygen-rich structure . This compound exhibits broad-spectrum bioactivity, including antibacterial and antifungal properties, as demonstrated against pathogens such as Staphylococcus aureus and Candida albicans .

Properties

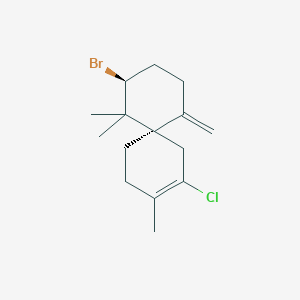

Molecular Formula |

C15H22BrCl |

|---|---|

Molecular Weight |

317.69 g/mol |

IUPAC Name |

(4S,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene |

InChI |

InChI=1S/C15H22BrCl/c1-10-7-8-15(9-12(10)17)11(2)5-6-13(16)14(15,3)4/h13H,2,5-9H2,1,3-4H3/t13-,15+/m0/s1 |

InChI Key |

HJKIRZGFBITYIH-DZGCQCFKSA-N |

Isomeric SMILES |

CC1=C(C[C@]2(CC1)C(=C)CC[C@@H](C2(C)C)Br)Cl |

Canonical SMILES |

CC1=C(CC2(CC1)C(=C)CCC(C2(C)C)Br)Cl |

Synonyms |

9-deoxyelatol |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Classification and Key Differences

9-Deoxyelatol belongs to the chamigrane sesquiterpene family. Unlike many halogenated metabolites from Laurencia spp., it lacks bromine or chlorine substituents, which distinguishes it from closely related compounds like elatol and obtusol (Table 1).

Table 1: Structural Comparison of this compound and Key Analogs

| Compound | Source | Skeleton Type | Halogenation | Key Functional Groups |

|---|---|---|---|---|

| This compound | L. mariannensis | Chamigrane | None | Hydroxyl, cyclic ether |

| Elatol | L. spp. | Chamigrane | Chlorinated | Chlorine, hydroxyl |

| Obtusol | L. spp. | Chamigrane | Brominated | Bromine, epoxide |

| Deschloroelatol | L. rigida | Chamigrane | None | Hydroxyl, cyclic ether |

| Puertitol A | L. spp. | C15 Acetogenin | Brominated | Bromine, lactone |

Bioactivity Profiles

Antimicrobial Activity :

- This compound inhibits Gram-positive bacteria (e.g., S. aureus) and fungi (MIC values: 2–8 µg/mL) .

- Elatol and Obtusol show antiprotozoal activity (e.g., against Leishmania spp.), but weaker antifungal effects compared to this compound .

- Puertitol A (a brominated C15 acetogenin) exhibits potent antibacterial activity but lacks antifungal efficacy .

Cytotoxicity :

Mechanistic Insights :

- The absence of halogens in this compound may reduce membrane-disruptive effects compared to halogenated analogs like elatol, but its oxygen-rich structure enhances hydrogen-bonding interactions with microbial targets .

Ecological and Pharmacological Implications

Ecological Roles

Halogenated sesquiterpenes like elatol and obtusol are hypothesized to act as chemical defenses against herbivores in Laurencia spp. .

Pharmacological Potential

This compound’s dual antimicrobial and cytotoxic activities make it a promising lead for drug development. However, its lower potency compared to halogenated analogs highlights the trade-off between halogenation and bioavailability. For instance, laurenmariallene (a brominated C15 acetogenin) shows superior antibacterial activity but higher toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.